molecular formula C19H24O3 B008810 Acetylbupleurotoxin CAS No. 111128-30-4

Acetylbupleurotoxin

Cat. No. B008810
M. Wt: 300.4 g/mol
InChI Key: SFZVRHWQKJMBGD-XHWFXLNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neurotoxins, such as those found in snake venom, specifically target the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, inhibiting neuromuscular transmission. This inhibition can provide a framework for understanding the function and potential applications of Acetylbupleurotoxin.

Synthesis Analysis

The synthesis of neurotoxins like Acetylbupleurotoxin might involve complex biological processes within venomous organisms. Synthetic approaches to similar toxins have been optimized to achieve high optical purity and yields, providing a basis for the laboratory synthesis of neurotoxin derivatives (Koskinen & Rapoport, 1985).

Molecular Structure Analysis

The molecular structure of neurotoxins is characterized by a low molecular weight, a specific assembly of disulfide bridges, and a distinctive molecular shape that allows for the inhibition of acetylcholine receptors (Low et al., 1976).

Chemical Reactions and Properties

Neurotoxins undergo specific interactions with acetylcholine receptors, leading to the inhibition of neurotransmitter release. These interactions are highly selective and involve specific residues and structural features of the toxins (Schiavo, Matteoli, & Montecucco, 2000).

Physical Properties Analysis

The physical properties of neurotoxins, including solubility, stability, and molecular weight, are crucial for their biological activity and interaction with receptors. The detailed characterization of these properties is essential for understanding the mechanism of action (Takai & Isobe, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity, functional groups, and the role of disulfide bridges in neurotoxins, contribute to their specificity and potency. Modifications in these properties can affect the interaction with nAChRs and the overall neurotoxic effect (Inoue et al., 2004).

Scientific Research Applications

  • Pharmacological Research : Acetylbupleurotoxin is utilized for studying pharmacological disorders and developing drug leads for treating conditions like pain and tobacco addiction (Gyanda et al., 2013).

  • Neurotoxicity and Neurological Pathways : It has been employed in the study of neurotoxins, axonal trafficking, sodium channels, and human coagulation pathways (Currie, 2008).

  • Ion Channel and Receptor Characterization : Acetylbupleurotoxin serves as a selective, diagnostic ligand in characterizing ion channels and receptors in the nervous system (Adams & Olivera, 1994).

  • Nicotinic Acetylcholine Receptor Studies : It is used as a specific and irreversible ligand to study the nicotinic acetylcholine receptor in various biological systems (Morley, Kemp, & Salvaterra, 1979).

  • Cholinergic Neurotransmission : Acetylbupleurotoxin has enabled the location and isolation of nicotinic acetylcholine receptors, playing a crucial role in cholinergic neurotransmission (Šuput & Zorec, 1994).

  • Study of Neuromuscular Junction : The toxin has been used in studies focused on the structure, function, and development of the neuromuscular junction, with specific binding to nicotinic acetylcholine receptors (McCann, Bracamontes, Steinbach, & Sanes, 2006).

  • Angiogenesis Research : It inhibits the formation of tube-like structures in human umbilical venous endothelial cells, indicating potential antiangiogenic activity (You et al., 2002).

  • Therapeutic Applications : Acetylbupleurotoxin has therapeutic applications in treating conditions involving involuntary muscle spasm (Hambleton, 2004).

  • Development of Neuroprotective Drugs : The compound is considered in the development of drugs for various nervous system and neurological disorders, as indicated by numerous patents and publications (Jones et al., 2001).

Safety And Hazards

Acetylbupleurotoxin, like other polyacetylenes in the genus Bupleurum, has strong neurotoxicity . Some components in the sibling species of Bupleuri Radix including bupleurotoxin, acetylbupleurotoxin, and saikosaponin D have been reported to have neurotoxic effects and hepatotoxicity .

properties

IUPAC Name

[(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-15-19(22-18(2)21)16-13-11-9-7-5-4-6-8-10-12-14-17-20/h5,7,9,11-12,14,19-20H,3,13,15-17H2,1-2H3/b7-5+,11-9+,14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZVRHWQKJMBGD-XHWFXLNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC=CC=CC#CC#CC=CCO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(CC/C=C/C=C/C#CC#C/C=C\CO)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylbupleurotoxin

CAS RN

111128-30-4
Record name 14-Acetoxybupleurotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Lin, W Zhang, J Su - Journal of ethnopharmacology, 2016 - Elsevier
… Among the tested polyacetylenes, bupleurotoxin (1) and acetylbupleurotoxin (2) were determined … Analysis of the major polyacetylenes, such as bupleurotoxin, acetylbupleurotoxin and …
Number of citations: 32 www.sciencedirect.com
YJ You, IS Lee, Y Kim, KH Bae, BZ Ahn - Archives of pharmacal research, 2002 - Springer
The ethyl acetate fraction ofBupleurum longiradiatum was found to have an inhibitory effect on the tube-like formation of human umbilical venous endothelial (HUVE) cells. The active …
Number of citations: 15 link.springer.com
HQ Huang, J Su, X Zhang, L Shan… - Journal of chromatography …, 2011 - Elsevier
… longiradiatum, among which bupleurotoxin and acetylbupleurotoxin were toxic, with LD 50 values of 3.03 mg/kg and 3.13 mg/kg, respectively [18]. Another study also found that …
Number of citations: 32 www.sciencedirect.com
J Lee, DH Yang, JH Suh, U Kim, HY Eom, J Kim… - … of Chromatography B, 2011 - Elsevier
… Phytochemical studies have shown that polyacetylenes, including bupleurotoxin and acetylbupleurotoxin, are the main toxic constituents in B. longiradiatum [10]. Consequently, the …
Number of citations: 28 www.sciencedirect.com
HQ Huang, X Zhang, YH Shen, J Su… - Journal of natural …, 2009 - ACS Publications
… (4) Moreover, the absolute configurations of the known bupleurotoxin (9) and acetylbupleurotoxin (10) at the stereogenic carbon at C-14 are not yet established. As part of our interest …
Number of citations: 33 pubs.acs.org
YH Kim, ES Kim, BS Ko, MR Uddin… - Journal of Medicinal …, 2012 - academicjournals.org
Bupleuri Radix is a medicinal herb that is used extensively in Korea, China and Japan. It possesses numerous pharmacological activities, including antipyretic, analgesic, immuno-…
Number of citations: 5 academicjournals.org
C Hu - herbalresearch.co.uk
… ion giradiatum have been isolated and identified as bupleurotoxin, bupleuonol, acetylbupleurotoxin and bupleurynol, of which bupleurotoxin and acetyl-bupleurotoxin were …
Number of citations: 4 herbalresearch.co.uk
P Sun, Y Li, S Wei, T Zhao, Y Wang… - Mini reviews in …, 2019 - ingentaconnect.com
Radix Bupleuri has been used in traditional Chinese medicine for thousands of years, with confirmed curative effects. This plant is also used in healthy food and cosmetics. A recent …
Number of citations: 32 www.ingentaconnect.com
X Gao, M Liang, Y Fang, F Zhao, J Tian… - Frontiers in …, 2018 - frontiersin.org
The petroleum ether fraction of Bupleuri Radix which is contained in the traditional Chinese medicine prescription of Xiaoyaosan (XYS) may have a therapeutic effect in depressed …
Number of citations: 34 www.frontiersin.org
P Wang, X Gao, M Liang, Y Fang, J Jia, J Tian… - Frontiers in …, 2021 - frontiersin.org
Depression, one of the most prevalent psychiatric diseases, affects the quality of life of millions of people. Studies have shown that the lower polar fraction of Bupleuri Radix (PBR) …
Number of citations: 13 www.frontiersin.org

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